molecular formula C10H17NO4 B7840337 (2S)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}hexanoic acid

(2S)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}hexanoic acid

Cat. No.: B7840337
M. Wt: 215.25 g/mol
InChI Key: POVZYXNYOBCMPN-QMMMGPOBSA-N
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Description

(2S)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}hexanoic acid is a derivative of norleucine, an amino acid. This compound is characterized by the presence of an allyloxycarbonyl group attached to the amino group of L-norleucine. It is often used in organic synthesis and biochemical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}hexanoic acid typically involves the protection of the amino group of L-norleucine using an allyloxycarbonyl group. This can be achieved through the reaction of L-norleucine with allyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}hexanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The allyloxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

(2S)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}hexanoic acid has several applications in scientific research:

    Chemistry: It is used as a protecting group in peptide synthesis to prevent unwanted reactions at the amino group.

    Biology: The compound is used in the study of enzyme mechanisms and protein structure.

    Industry: The compound is used in the production of various biochemical reagents and intermediates.

Mechanism of Action

The mechanism of action of (2S)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}hexanoic acid involves the interaction of its functional groups with specific molecular targets. The allyloxycarbonyl group can protect the amino group from unwanted reactions, allowing selective modifications at other sites. This property is particularly useful in peptide synthesis and other biochemical applications.

Comparison with Similar Compounds

Similar Compounds

  • N-[(allyloxy)carbonyl]-L-alanine
  • N-[(allyloxy)carbonyl]-L-methionine
  • N-[(allyloxy)carbonyl]-L-lysine

Uniqueness

(2S)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}hexanoic acid is unique due to its specific structure and the presence of the allyloxycarbonyl group. This makes it particularly useful as a protecting group in organic synthesis and biochemical research. Its properties differ from other similar compounds, making it suitable for specific applications where other compounds may not be effective.

Properties

IUPAC Name

(2S)-2-(prop-2-enoxycarbonylamino)hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-3-5-6-8(9(12)13)11-10(14)15-7-4-2/h4,8H,2-3,5-7H2,1H3,(H,11,14)(H,12,13)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVZYXNYOBCMPN-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)NC(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)O)NC(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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